

Technical Guide: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

CAS No.: 1224604-14-1

Cat. No.: B577815

[Get Quote](#)

Advanced Characterization, Synthesis, and Synthetic Utility[1][2]

Part 1: Executive Summary & Molecular Identity

5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS: 1224604-14-1) is a specialized pyridine-based building block utilized in high-value medicinal chemistry campaigns.[1][2] Functionally, it is a Weinreb amide, a class of compounds designed to serve as stable acyl equivalents.[3]

Unlike standard esters or acid chlorides, this molecule allows for the controlled synthesis of ketones without the risk of over-addition (formation of tertiary alcohols) when reacted with Grignard or organolithium reagents.[3] Its structural core features a 5-bromo handle, enabling orthogonal functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), making it a dual-purpose scaffold for fragment-based drug discovery (FBDD).[1][3]

Physicochemical Specifications

The following data represents the core specification profile for researchers validating the identity of this intermediate.

Parameter	Specification
CAS Number	1224604-14-1
IUPAC Name	5-Bromo-N-methoxy-N,3-dimethylpyridine-2-carboxamide
Molecular Formula	C ₉ H ₁₁ BrN ₂ O ₂
Average Molecular Weight	259.10 g/mol
Monoisotopic Mass	258.00 g/mol (⁷⁹ Br) / 260.00 g/mol (⁸¹ Br)
Physical State	Off-white to pale yellow solid (typically)
Solubility	Soluble in DMSO, MeOH, DCM, EtOAc; Sparingly soluble in water
pKa (Calculated)	Base pKa ~2.5 (Pyridine nitrogen)

Part 2: Synthetic Methodology

The synthesis of **5-Bromo-N-methoxy-N,3-dimethylpicolinamide** typically proceeds via the amidation of 5-bromo-3-methylpicolinic acid.^[1] The presence of the sterically crowding 3-methyl group requires an efficient coupling strategy to prevent low yields.^[1]

Protocol: Weinreb Amide Formation

Objective: Conversion of 5-bromo-3-methylpicolinic acid to the Weinreb amide. Scale: 10 mmol basis.

Reagents:

- Substrate: 5-Bromo-3-methylpicolinic acid (CAS: 886365-43-1).^{[1][4]}
- Amine Source: N,O-Dimethylhydroxylamine hydrochloride.
- Coupling Agent: HATU (preferred for sterically hindered substrates) or EDC/HOBt.

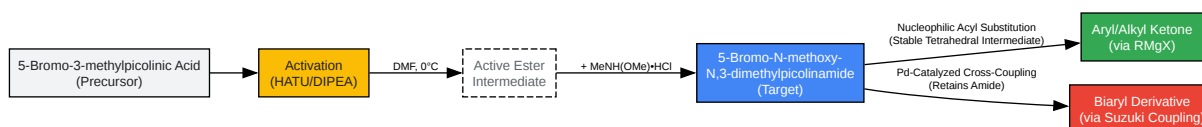
- Base: DIPEA (N,N-Diisopropylethylamine).[3]
- Solvent: DMF (anhydrous).

Step-by-Step Workflow:

- Activation: Charge a round-bottom flask with 5-bromo-3-methylpicolinic acid (1.0 equiv) and anhydrous DMF (0.2 M concentration).
- Deprotonation: Add DIPEA (3.0 equiv) and stir at 0°C for 10 minutes.
- Coupling: Add HATU (1.1 equiv) in one portion. Allow the active ester to form for 15 minutes at 0°C.
- Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv).
- Reaction: Remove the ice bath and stir at room temperature (25°C) for 4–16 hours. Monitor by LC-MS for the disappearance of the acid (MW 216) and appearance of the product (MW 259/261).[3]
- Workup: Dilute with EtOAc. Wash sequentially with saturated NaHCO₃ (remove unreacted acid), water, and brine (remove DMF).[3]
- Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Synthetic Pathway Diagram

The following diagram illustrates the logical flow of the synthesis and potential downstream applications.



[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow from picolinic acid precursor to Weinreb amide and downstream divergence points.[1]

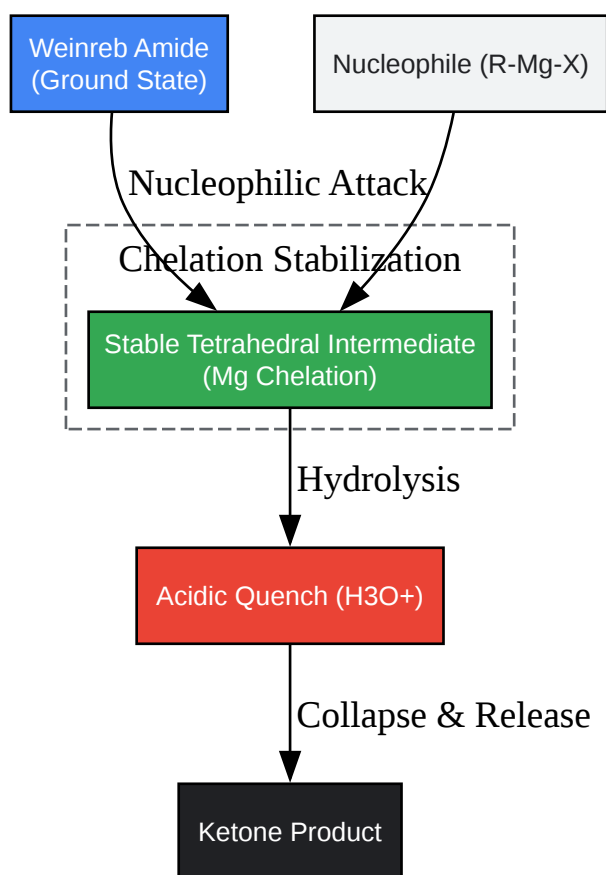
Part 3: Mechanistic Insight & Utility

Why use this specific intermediate? The value lies in the Weinreb Chelation Model.

When a nucleophile (e.g., Methyl Magnesium Bromide) attacks the carbonyl carbon of this molecule, the magnesium atom forms a stable 5-membered chelate ring between the carbonyl oxygen and the methoxy oxygen.[3]

- **Stability:** This tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone during the reaction.
- **Prevention of Over-addition:** Because the ketone is not formed in situ, a second equivalent of nucleophile cannot attack.[3] The ketone is only released upon acidic quench during workup.
- **Orthogonality:** The 5-bromo position remains intact during this process (unless highly reactive lithium reagents are used at elevated temps), allowing for sequential functionalization.[3]

Chelation Mechanism Diagram[1]



[Click to download full resolution via product page](#)

Figure 2: The Weinreb Chelation Model preventing over-alkylation.[3]

Part 4: Quality Control & Analytical Validation

To ensure the integrity of the "5-Bromo-N-methoxy-N,3-dimethylpicolinamide" intermediate, the following analytical signatures must be verified.

1. Mass Spectrometry (LC-MS)

Due to the presence of one Bromine atom, the mass spectrum will display a characteristic 1:1 doublet for the molecular ion.[3]

- $[M+H]^+$ (^{79}Br): ~ 259.0 m/z[3]
- $[M+H]^+$ (^{81}Br): ~ 261.0 m/z[3]

- Note: If the intensity ratio is not approximately 1:1, suspect contamination or de-bromination. [3]

2. ¹H NMR Spectroscopy (Predicted, CDCl₃)

- Pyridine Aromatic Region: Two distinct doublets (or singlets depending on resolution) for the protons at C4 and C6. [3] The C6 proton (adjacent to Nitrogen) will be more deshielded (~8.5 ppm). [3] The C4 proton (adjacent to Br and Me) will appear upfield (~7.8 ppm). [3]
- N-Methoxy Group: A sharp singlet integrating to 3H around 3.4–3.6 ppm. [1]
- N-Methyl Group: A sharp singlet integrating to 3H around 3.2–3.3 ppm. [1]
- C3-Methyl Group: A singlet integrating to 3H around 2.3–2.5 ppm. [1]

References

- Nahm, S., & Weinreb, S. M. (1981). [3] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [3] [Link] [3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 886365-43-1|5-Bromo-3-methylpicolinic acid|BLD Pharm [bldpharm.com]
- 2. 1224604-11-8|5-Bromo-N,3-dimethylpicolinamide|BLD Pharm [bldpharm.com]
- 3. CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
- 4. 886365-43-1 | 5-Bromo-3-methylpicolinic acid - AiFChem [aifchem.com]
- To cite this document: BenchChem. [Technical Guide: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b577815/docs#technical-guide-5-bromo-n-methoxy-n-3-dimethylpicolinamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)